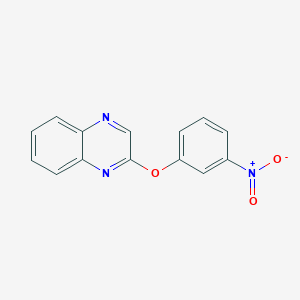

2-(3-Nitrophenoxy)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

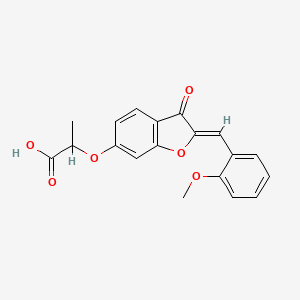

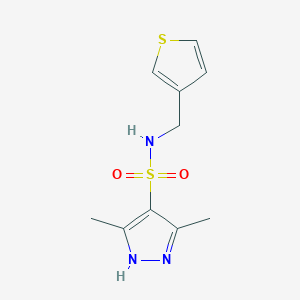

2-(3-Nitrophenoxy)quinoxaline (NPQ) is a chemical compound with the molecular formula C14H9N3O3 . It has gained significant research interest due to its potential applications in fields such as materials science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

The synthesis of quinoxaline derivatives has been a subject of extensive research. A key transformation in this approach involves the formation of amidine upon condensation of an amide or the intermediate amide with methyl anthranilate . Cyclization of the amidine-tethered anthranilate then affords 2,3-disubstituted-3H-quinazolin-4-ones in good to excellent yields under mild conditions .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray crystallography . The quinoxaline unit in the molecule is slightly puckered, and the whole molecule adopts an L-shaped conformation .Chemical Reactions Analysis

Quinoxalines offer opportunities as reagents for the synthesis of biologically important condensed derivatives . New acid-catalyzed rearrangements of quinoxalinones have been reported, leading to benzimidazoles when exposed to nucleophilic reactants .Scientific Research Applications

Synthesis and Chemical Behavior

- 2-(3-Nitrophenoxy)quinoxaline, along with its derivatives, has been synthesized and studied for its reactions with hydroxide ion in various conditions. For example, its reaction rate with hydroxide ion increases with increasing head group size in cationic micellized surfactants. This relationship between the compound and hydroxide ion in different micellar systems indicates potential applications in understanding chemical behaviors in varied environments (Cuenca et al., 1997).

Anticancer Research

- Some derivatives of this compound have shown potential in anticancer research. For instance, 2,3-bifunctionalized quinoxalines have been synthesized and evaluated for their interactions with DNA and their activity against cancer, tuberculosis, and fungal infections. Subtle alterations, like the addition of a nitro group, significantly improve their biological effects and binding to DNA, suggesting a role in therapeutic applications (Waring et al., 2002).

Material Science and Dyes

- Quinoxaline derivatives have been developed and used as fluorescent whiteners for polyester fibers, demonstrating the versatility of these compounds in material science. This particular application shows how chemical modifications of this compound can lead to practical uses in textile and related industries (Rangnekar & Tagdiwala, 1986).

Electrocatalysis and Redox Reactions

- Donor-acceptor type polymers containing quinoxaline units have been synthesized for their electrochemical and electrochromic properties. These studies demonstrate the potential of this compound in applications like electrocatalysis and redox reactions, where its unique properties can be harnessed for technological advancements (Chen et al., 2016).

Corrosion Inhibition

- Quinoxalines, including derivatives of this compound, have been examined as corrosion inhibitors for metals in acidic environments. These compounds' molecular structures provide insights into their inhibition efficiencies, highlighting their importance in materials protection and preservation (Zarrouk et al., 2014).

Mechanism of Action

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that 2-(3-Nitrophenoxy)quinoxaline and related compounds may have promising future applications in these areas.

properties

IUPAC Name |

2-(3-nitrophenoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)10-4-3-5-11(8-10)20-14-9-15-12-6-1-2-7-13(12)16-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBCEUDYAYPUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromo-3-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2456707.png)

![N-(2-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2456710.png)

![(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456716.png)

![N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456723.png)

![3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide](/img/structure/B2456725.png)